molecular formula C9H12O2S B14536226 2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane CAS No. 62429-55-4

2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane

Cat. No.: B14536226
CAS No.: 62429-55-4
M. Wt: 184.26 g/mol
InChI Key: KVUWAMWMOUFPTF-UHFFFAOYSA-N
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Description

2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane is a heterocyclic organic compound that features a thiophene ring fused with a dioxolane ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane typically involves the reaction of thiophene derivatives with ethylene glycol under acidic conditions to form the dioxolane ring. One common method is the condensation reaction of thiophene-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using continuous flow reactors to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophene derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds .

Scientific Research Applications

2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiophene ring’s electron-rich nature allows it to participate in various biochemical interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane is unique due to the presence of both a thiophene and a dioxolane ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

62429-55-4

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-(2-thiophen-2-ylethyl)-1,3-dioxolane

InChI

InChI=1S/C9H12O2S/c1-2-8(12-7-1)3-4-9-10-5-6-11-9/h1-2,7,9H,3-6H2

InChI Key

KVUWAMWMOUFPTF-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCC2=CC=CS2

Origin of Product

United States

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